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Compound of Interest

Compound Name: 4-Methoxybutan-1-ol

Cat. No.: B094083

Introduction: The Versatility of 4-Methoxybutan-1-ol
in Organic Synthesis

4-Methoxybutan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a
terminal methyl ether. This unique structural arrangement imparts a useful combination of
polarity and reactivity, making it a valuable building block and solvent in modern organic
synthesis.[1][2] The hydroxyl group provides a reactive handle for a variety of transformations,
including oxidation, esterification, and etherification, while the methoxy group offers a stable,
relatively non-reactive terminus that can influence the solubility and physical properties of its
derivatives.[1] This document provides detailed experimental protocols for key reactions
involving 4-Methoxybutan-1-ol, intended for researchers and professionals in the fields of
chemistry and drug development. The protocols are designed to be self-validating, with
explanations for critical steps and expected outcomes.

Physicochemical Properties of 4-Methoxybutan-1-ol

A thorough understanding of the physical and chemical properties of a starting material is
paramount for successful reaction planning and execution. The key properties of 4-
Methoxybutan-1-ol are summarized in the table below.
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Property Value Source
Molecular Formula CsH1202

Molecular Weight 104.15 g/mol

Appearance Colorless liquid [3]
Boiling Point 66 °C at 7 mmHg [3]
Density 0.93 g/cm?3 [3]
Flash Point 73 °C (163 °F) [3]
Solubility Slightly soluble in water [3]

Experimental Protocols

Protocol 1: Oxidation of 4-Methoxybutan-1-ol to 4-
Methoxybutanoic Acid via TEMPO-Catalyzed Oxidation

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic
synthesis.[4] The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst offers a
mild and selective method for this conversion, avoiding the use of harsh heavy metal oxidants.
[5][6] This protocol details the oxidation of 4-Methoxybutan-1-ol to 4-methoxybutanoic acid
using a TEMPO/sodium hypochlorite system.

Reaction Scheme:

Workflow Diagram:
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Caption: Workflow for the TEMPO-catalyzed oxidation of 4-Methoxybutan-1-ol.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles Purity
4-Methoxybutan-
Lol 104.15 1.04 ¢ 10.0 mmol >98%
-0
TEMPO 156.25 16 mg 0.1 mmol >98%
Potassium
] 119.00 0.12¢g 1.0 mmol >99%
bromide (KBr)
Sodium
bicarbonate 84.01 21g 25.0 mmol >99%
(NaHCO:3)
Sodium
_ ~15 mL (10-15%
hypochlorite 74.44 ~22.5 mmol
ag. soln.)
(NaOCl)
Dichloromethane
84.93 20 mL - Reagent grade
(CH2Cl2)
Deionized water 18.02 10 mL -
Sodium sulfite 10 mL (10% ag.
126.04 -
(Naz2S03) soln.)
Hydrochloric acid As needed (1 M
36.46 -
(HCI) ag. soln.)
Anhydrous
magnesium 120.37 As needed -

sulfate (MgSOa)

Step-by-Step Protocol:

e To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxybutan-1-
ol (1.04 g, 10.0 mmol), TEMPO (16 mg, 0.1 mmol), potassium bromide (0.12 g, 1.0 mmol),
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and dichloromethane (20 mL).

 In a separate beaker, prepare a solution of sodium bicarbonate (2.1 g, 25.0 mmol) in
deionized water (10 mL). Add this aqueous solution to the reaction flask.

e Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

e Slowly add the sodium hypochlorite solution (~15 mL) dropwise via an addition funnel over
30 minutes, ensuring the internal temperature does not exceed 5°C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to 0°C and quench the excess oxidant by the
slow addition of 10% aqueous sodium sulfite solution (10 mL).

o Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

e Combine the organic layers and wash with brine (20 mL).

» Acidify the aqueous layer to pH ~2 with 1 M HCI and extract with dichloromethane (3 x 20
mL).

o Combine these latter organic extracts, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude 4-methoxybutanoic acid.

» Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate
gradient) to obtain pure 4-methoxybutanoic acid.

Expected Product Characteristics (4-Methoxybutanoic Acid):
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Property Value Source
Molecular Formula CsH1003 [7]
Molecular Weight 118.13 g/mol [7]
Appearance Colorless to light yellow liquid [7]
Boiling Point 218.4 +23.0 °C at 760 mmHg [7]

o (ppm): 3.80 (s, 3H), 3.40 (t, )
1H NMR (CDClIs) Predicted
2H), 2.45 (t, 2H), 1.95 (m, 2H)

o (ppm): 179.0, 72.0, 58.5, )
13C NMR (CDClIs) 30.0. 25.0 Predicted

Protocol 2: Fischer Esterification of 4-Methoxybutan-1-ol
with Acetic Acid

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an
alcohol to form an ester.[8][9][10] This protocol describes the synthesis of 4-methoxybutyl
acetate, a potentially useful solvent and intermediate.[5] To drive the equilibrium towards the
product, an excess of the alcohol is used.[10]

Reaction Scheme:

Workflow Diagram:
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Caption: Workflow for the Fischer esterification of 4-Methoxybutan-1-ol.

Materials and Reagents:
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Reagent M.W. (g/mol ) Amount Moles Purity

4-Methoxybutan-

Lol 104.15 1042 ¢ 100 mmol >98%

-0
Glacial Acetic
) 60.05 3.0g 50 mmol >99.7%

Acid

Sulfuric Acid Concentrated
98.08 0.5 mL ~9 mmol

(H2S04) (98%)

Diethyl ether 74.12 50 mL - Reagent grade

Saturated

Sodium 84.01 2x25mL -

Bicarbonate

Brine - 25 mL -

Anhydrous
142.04 As needed -

Sodium Sulfate

Step-by-Step Protocol:

e To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 4-Methoxybutan-1-ol (10.42 g, 100 mmol) and glacial acetic acid (3.0 g, 50 mmaol).

o Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

¢ Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. Monitor the progress

of the reaction by TLC.

o After the reaction is complete, allow the mixture to cool to room temperature.

» Transfer the cooled mixture to a separatory funnel and dilute with diethyl ether (50 mL).

» Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize

the excess acid, followed by a wash with brine (25 mL).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude ester.

o Purify the crude 4-methoxybutyl acetate by fractional distillation.

Expected Product Characteristics (4-Methoxybutyl Acetate):

Property Value Source
Molecular Formula C7H1403

Molecular Weight 146.18 g/mol [7]
Appearance Colorless liquid

Boiling Point 71 °C at 15 mmHg

o (ppm): 4.05 (t, 2H), 3.35 (t,
1H NMR (CDClIs) 2H), 3.30 (s, 3H), 2.05 (s, 3H), Predicted
1.65 (m, 4H)

o (ppm): 171.0, 72.5, 64.0, )
13C NMR (CDCIl3) £8.5 29.0. 26.0. 21.0 Predicted

Protocol 3: Williamson Ether Synthesis of 4-
Methoxybutan-1-ol with Benzyl Bromide

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and
unsymmetrical ethers via an Sn2 reaction between an alkoxide and a primary alkyl halide.[11]
[12] This protocol details the synthesis of 1-(benzyloxy)-4-methoxybutane.

Reaction Scheme:

Workflow Diagram:
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Reagents:
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Caption: Workflow for the Williamson ether synthesis of 4-Methoxybutan-1-ol.

Materials and Reagents:

Reagent M.W. (g/mol) Amount Moles Purity

4-Methoxybutan-

Lol 104.15 1.04 ¢ 10.0 mmol >98%
-0

] ) 0.36 g (60%
Sodium hydride

24.00 dispersion in 9.0 mmol

(NaH) : .
mineral oil)

Anhydrous
Tetrahydrofuran 72.11 20 mL -
(THF)
Benzyl bromide

171.04 1.71 g (1.2 mL) 10.0 mmol >98%
(BnBr)
Diethyl ether 74.12 50 mL - Reagent grade
Deionized water 18.02 20 mL -
Brine - 20 mL -
Anhydrous

142.04 As needed -

Sodium Sulfate

Step-by-Step Protocol:
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e To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon),
add sodium hydride (0.36 g, 60% dispersion in mineral oil, 9.0 mmol) and wash with
anhydrous hexanes (2 x 5 mL) to remove the mineral oil.

e Add anhydrous THF (10 mL) to the flask and cool to 0°C in an ice bath.

» Slowly add a solution of 4-Methoxybutan-1-ol (1.04 g, 10.0 mmol) in anhydrous THF (10
mL) dropwise to the stirred suspension of sodium hydride.

 After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to
room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution
ceases.

o Cool the reaction mixture back to 0°C and add benzyl bromide (1.71 g, 10.0 mmol) dropwise.

» Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction
by TLC.

e Upon completion, carefully quench the reaction by the slow dropwise addition of deionized
water (20 mL) at 0°C.

o Extract the aqueous mixture with diethyl ether (3 x 25 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate
gradient) to afford 1-(benzyloxy)-4-methoxybutane.

Expected Product Characteristics (1-(Benzyloxy)-4-methoxybutane):
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Property Value Source

Molecular Formula C12H1802 Predicted
Molecular Weight 194.27 g/mol Predicted
Appearance Colorless oil Predicted

o (ppm): 7.35-7.25 (m, 5H),
4.50 (s, 2H), 3.45 (t, 2H), 3.35

1H NMR (CDCIs) Predicted

(t, 2H), 3.30 (s, 3H), 1.70-1.60
(m, 4H)

5 (ppm): 138.5, 128.4, 127.7,

13C NMR (CDCIs) 127.5, 73.0, 72.8, 70.0, 58.6, Predicted

29.5, 26.5

Safety and Handling Precautions

General: Always work in a well-ventilated fume hood and wear appropriate personal
protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant
gloves.

4-Methoxybutan-1-ol: Combustible liquid. Avoid contact with skin and eyes.
TEMPO: Oxidizer. Avoid contact with combustible materials.

Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Handle with
extreme care.

Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable
hydrogen gas. Handle under an inert atmosphere.

Benzyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage.
Handle with extreme care in a fume hood.

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.
Add slowly and carefully to other liquids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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